molecular formula C10H18N4 B13533366 1-(4-ethylcyclohexyl)-1H-1,2,4-triazol-3-amine

1-(4-ethylcyclohexyl)-1H-1,2,4-triazol-3-amine

Cat. No.: B13533366
M. Wt: 194.28 g/mol
InChI Key: WPZRBWVVJMJDCN-UHFFFAOYSA-N
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Description

1-(4-Ethylcyclohexyl)-1H-1,2,4-triazol-3-amine is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

The synthesis of 1-(4-ethylcyclohexyl)-1H-1,2,4-triazol-3-amine typically involves the following steps:

    Triazole Formation: The triazole ring is formed by cyclization reactions involving hydrazine derivatives and nitriles under acidic or basic conditions.

    Final Assembly: The final step involves coupling the cyclohexyl and triazole moieties under specific reaction conditions, often using catalysts to facilitate the process.

Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(4-Ethylcyclohexyl)-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include acidic or basic environments, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Ethylcyclohexyl)-1H-1,2,4-triazol-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(4-ethylcyclohexyl)-1H-1,2,4-triazol-3-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The triazole ring is known to interact with various biological pathways, potentially inhibiting or activating specific enzymes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(4-Ethylcyclohexyl)-1H-1,2,4-triazol-3-amine can be compared with other similar compounds, such as:

    1-(4-Methylcyclohexyl)-1H-1,2,4-triazol-3-amine: Similar structure but with a methyl group instead of an ethyl group.

    1-(4-Propylcyclohexyl)-1H-1,2,4-triazol-3-amine: Similar structure but with a propyl group instead of an ethyl group.

    1-(4-Butylcyclohexyl)-1H-1,2,4-triazol-3-amine: Similar structure but with a butyl group instead of an ethyl group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical and biological properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C10H18N4

Molecular Weight

194.28 g/mol

IUPAC Name

1-(4-ethylcyclohexyl)-1,2,4-triazol-3-amine

InChI

InChI=1S/C10H18N4/c1-2-8-3-5-9(6-4-8)14-7-12-10(11)13-14/h7-9H,2-6H2,1H3,(H2,11,13)

InChI Key

WPZRBWVVJMJDCN-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(CC1)N2C=NC(=N2)N

Origin of Product

United States

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